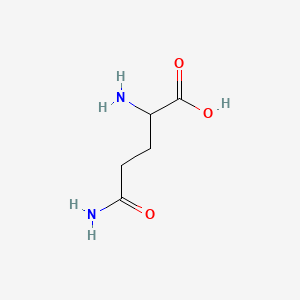

DL-Glutamine

Description

DL-Glutamine has been reported in Drosophila melanogaster, Medicago sativa, and other organisms with data available.

Properties

IUPAC Name |

2,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044304 | |

| Record name | DL-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6899-04-3, 585-21-7, 56-85-9 | |

| Record name | Glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6899-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L555N1902 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dichotomy of Glutamine: A Technical Guide to L-Glutamine and DL-Glutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamine, the most abundant amino acid in the human body, is a critical component in a myriad of physiological processes, from cellular metabolism and protein synthesis to immune function and gut integrity.[1] It exists as two stereoisomers, L-glutamine and D-glutamine. This technical guide provides an in-depth exploration of the fundamental differences between the biologically active L-isomer and the racemic DL-glutamine mixture. We will dissect their stereochemical properties, comparative biological activities, and metabolic fates, supported by quantitative data, detailed experimental protocols for their differentiation, and visualizations of their roles in key signaling pathways. This document serves as a crucial resource for researchers in drug development, cell biology, and nutritional science, where the stereospecificity of glutamine is of paramount importance.

Introduction: The Significance of Chirality

Glutamine, like most amino acids, is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: L-glutamine and D-glutamine.[2] In biological systems, this structural difference is not trivial. The vast majority of proteins and enzymatic pathways in mammals are stereospecific, exclusively recognizing and utilizing the L-forms of amino acids.[3] DL-glutamine is a racemic mixture, containing equal parts L- and D-glutamine.[3] Understanding the distinct properties of these forms is critical for applications ranging from cell culture media formulation to therapeutic agent development.

Stereochemistry and Physicochemical Properties

L-glutamine and D-glutamine possess identical chemical formulas (C₅H₁₀N₂O₃) and molecular weights (146.14 g/mol ).[4] Their distinction lies in the spatial arrangement of the amino group, carboxyl group, hydrogen atom, and side chain around the alpha-carbon. This difference in three-dimensional structure dictates their interaction with chiral molecules like enzymes and receptors.

Comparative Biological Activity and Metabolism

The biological utility of glutamine is almost exclusively attributed to its L-isomer. Mammalian cells possess highly specific transport systems and enzymes that recognize and metabolize L-glutamine.

L-Glutamine:

-

Metabolic Fuel: Serves as a primary respiratory fuel for rapidly dividing cells, including enterocytes, lymphocytes, and certain cancer cells.[5]

-

Nitrogen and Carbon Donor: Acts as a crucial nitrogen donor for the synthesis of nucleotides, amino sugars, and other non-essential amino acids.[6] It also provides carbon to replenish the tricarboxylic acid (TCA) cycle.[6]

-

Protein Synthesis: As a proteinogenic amino acid, it is a fundamental building block for protein synthesis.[7]

-

Antioxidant Defense: It is a precursor for the synthesis of glutathione, a major intracellular antioxidant.[6]

-

Acid-Base Balance: Plays a key role in the kidneys by producing ammonium to maintain acid-base balance.[7]

D-Glutamine:

-

Mammalian Inertness: D-glutamine is largely biologically inert in mammalian systems.[8] Mammalian cells lack the amino acid racemases necessary to convert D-glutamine into the usable L-form.[9]

-

Limited Uptake: Studies have shown that the uptake of D-glutamine by mammalian cells is negligible compared to L-glutamine.[9]

-

Lack of Metabolic Integration: It is not incorporated into proteins and does not participate in the major metabolic pathways that utilize L-glutamine.[9] The primary enzyme for D-amino acid degradation, D-amino acid oxidase (DAAO), does not act on acidic D-amino acids like D-glutamate, and by extension, is not expected to metabolize D-glutamine.[6][10]

-

Bacterial Utilization: In contrast to mammalian cells, many bacteria can utilize D-amino acids. D-glutamine can be a component of the bacterial cell wall and can be interconverted with L-glutamine by bacterial racemases.[9]

DL-Glutamine:

-

As a 50/50 mixture, only the L-glutamine component of DL-glutamine is biologically active in mammals. The D-glutamine component is metabolically inactive and is eventually cleared from the body.

Data Presentation: Comparative Uptake of Glutamine Isomers

The following table summarizes the differential uptake of L- and D-glutamine, highlighting the stereospecificity of cellular transport systems.

| Isomer | Organism/Cell Type | Relative Uptake | Notes |

| L-Glutamine | Bacteria (E. coli, MRSA) | ~10-12 fold higher than D-Glutamine | L-glutamine is extensively processed by various biochemical pathways.[9] |

| D-Glutamine | Bacteria (E. coli, MRSA) | Baseline | D-glutamine is a building block for the bacterial cell wall.[9] |

| L-Glutamine | Mammalian Cells | High | Efficiently absorbed and utilized as a key nutrient and metabolic substrate.[4] |

| D-Glutamine | Mammalian Cells | Negligible / Not Utilized | Mammalian cells lack the necessary transporters and enzymes for D-glutamine metabolism.[9] |

Role in Signaling Pathways: The Case of mTORC1

L-glutamine is not just a metabolite; it is also a critical signaling molecule. One of the key pathways it regulates is the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism. L-glutamine activates mTORC1 through at least two primary mechanisms:

-

Facilitating Leucine Uptake: L-glutamine is exchanged for essential amino acids, such as leucine, via the SLC7A5/SLC3A2 amino acid transporter. The subsequent influx of leucine is a potent activator of the mTORC1 pathway.

-

TCA Cycle Anaplerosis: L-glutamine is converted to α-ketoglutarate (α-KG), which replenishes the TCA cycle. This metabolic activity signals nutrient sufficiency to mTORC1.[11]

There is also evidence for a Rag GTPase-independent mechanism of mTORC1 activation by glutamine, which involves the small GTPase Arf1.[3] Given that D-glutamine is not significantly taken up or metabolized by mammalian cells, it is not expected to have any effect on mTORC1 signaling.

DOT Code for L-Glutamine mTORC1 Signaling Pathway

Caption: L-Glutamine activation of the mTORC1 signaling pathway.

Experimental Protocols for Differentiation and Quantification

Distinguishing between L- and D-glutamine and accurately quantifying the biologically active L-form is essential for research and quality control.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the gold standard for separating and quantifying enantiomers.

-

Principle: A chiral stationary phase (CSP) is used to differentially interact with the L- and D-enantiomers, leading to different retention times and thus, separation.

-

Methodology:

-

Column: A crown-ether-based CSP, such as ChiroSil® SCA(-), or a teicoplanin-based CSP, like Astec CHIROBIOTIC T, is effective for underivatized amino acids.[12][13]

-

Mobile Phase: A common mobile phase consists of an organic modifier (e.g., methanol or acetonitrile) and an aqueous component with an acidic modifier (e.g., perchloric acid or trifluoroacetic acid) to ensure the amino acids are in their cationic form, which is necessary for interaction with the crown-ether CSP.[13] A typical mobile phase could be 84% Methanol / 16% Water with 5 mM HClO₄.[13]

-

Detection: Detection can be achieved using UV-Vis, but for higher sensitivity and specificity, especially in complex biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is preferred.[14]

-

Quantification: The concentration of each enantiomer is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of pure L- and D-glutamine.

-

Enzymatic Assay for L-Glutamine

This method provides a functional quantification of the biologically active L-isomer.

-

Principle: This assay uses enzymes that are specific to L-glutamine. A common method involves a two-step coupled enzyme reaction. First, L-glutamine is hydrolyzed to L-glutamate by glutaminase. Then, L-glutamate is oxidatively deaminated by glutamate dehydrogenase (GDH), a reaction that stoichiometrically consumes NADH, which can be monitored spectrophotometrically.

-

Methodology:

-

Sample Preparation: Biological samples may require deproteinization (e.g., with perchloric acid) followed by neutralization.[15]

-

Reaction Mixture: A buffered solution (e.g., pH 7.3-7.5) containing NADH, α-ketoglutarate, and glutaminase is prepared.[16]

-

Initiation and Measurement (Blank): The sample is added to the reaction mixture. The reaction is initiated by adding glutamate dehydrogenase (GDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored until the reaction is complete. This measures the pre-existing L-glutamate and ammonia in the sample.

-

L-Glutamine Measurement: Glutaminase is then added to the same cuvette to convert L-glutamine to L-glutamate, which will then be consumed by the GDH, leading to a further decrease in absorbance at 340 nm.

-

Calculation: The change in absorbance after the addition of glutaminase is directly proportional to the amount of L-glutamine in the sample. Concentration is calculated based on the molar extinction coefficient of NADH.

-

Experimental Workflow: Analysis of Glutamine Enantiomers in a Biological Sample

The following diagram illustrates a typical workflow for the analysis of glutamine enantiomers.

DOT Code for Experimental Workflow

Caption: Workflow for the analysis of glutamine enantiomers.

Implications for Research and Drug Development

The profound biological differences between L- and DL-glutamine have significant practical implications:

-

Cell Culture: For mammalian cell culture, only L-glutamine should be used as a supplement. Using DL-glutamine would mean that 50% of the supplement is inert, effectively halving the concentration of usable glutamine and introducing a metabolically inactive component into the medium.

-

Nutritional and Clinical Supplementation: In clinical nutrition and for therapeutic purposes, L-glutamine is the required form. The use of DL-glutamine would be inefficient and could introduce unnecessary metabolic burden from the clearance of the D-isomer.

-

Drug Development: When developing peptide-based drugs or therapies that interact with amino acid pathways, the stereochemistry is critical. The use of D-amino acids can be a strategy to increase peptide stability against proteolytic degradation, but their biological activity must be carefully assessed.

Conclusion

The distinction between L-glutamine and DL-glutamine is a clear demonstration of the principle of stereospecificity in biology. While chemically similar, only L-glutamine is recognized and utilized by mammalian physiology, playing indispensable roles in metabolism and cellular signaling. DL-glutamine, as a racemic mixture, provides only half the concentration of this vital nutrient, with the D-isomer being metabolically inert. For researchers, scientists, and drug development professionals, a precise understanding and the use of appropriate analytical methods to distinguish these forms are essential for accurate, reproducible, and effective scientific outcomes. The choice between L- and DL-glutamine is not one of preference, but of biological necessity.

References

- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20160168619A1 - Colorimetric assay for l-glutamine and related assay kit - Google Patents [patents.google.com]

- 3. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption and metabolic effects of enterally administered glutamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Glutamine Availability Regulates the Development of Aging Mediated by mTOR Signaling and Autophagy [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 16. jaica.com [jaica.com]

The Evolving Role of Glutamine in Scientific Research: A Technical Guide

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine, an α-amino acid, is the most abundant free amino acid in human blood and tissues and plays a central role in a multitude of physiological processes.[1][2] It exists as two stereoisomers: L-glutamine and D-glutamine. The vast majority of biological research has centered on L-glutamine, the isomer that is actively used in the biosynthesis of proteins and serves as a critical substrate for numerous metabolic and signaling pathways in mammals.[2][3] Conversely, D-glutamine is generally not utilized by mammalian cells but is an essential component of the peptidoglycan cell wall in bacteria.[4] This distinction has led to divergent research paths, with L-glutamine being investigated for its roles in cellular health, disease, and therapeutics, while D-glutamine has garnered interest as a target for imaging bacterial infections.

This guide provides a comprehensive history of glutamine's use in scientific research. Due to the overwhelming focus of the scientific community on the L-isomer following the elucidation of its biological significance, this document will primarily detail the history of L-glutamine. The use of the racemic mixture, DL-glutamine, is not a prominent feature in the history of life sciences research, as studies quickly adopted the specific biologically active L-isomer for consistency and relevance.

I. Early Discoveries and the Dawn of Glutamine Research

The scientific journey of glutamine began in the late 19th century and gained momentum in the mid-20th century as its fundamental importance in cellular metabolism was uncovered.

-

1883: German chemists Ernst Schulze and E. Bosshard first isolated L-glutamine from the juice of sugar beets.[5][6]

-

1930s: The pioneering work of Sir Hans Krebs established that mammalian tissues possess the enzymatic machinery to both synthesize and hydrolyze L-glutamine, hinting at its dynamic role in metabolism.[1]

-

1950s: A pivotal moment in glutamine research came when Harry Eagle, in his work developing cell culture media, reported that cultured fibroblasts consumed L-glutamine at rates far exceeding any other amino acid.[1] This discovery cemented its status as an essential component for in vitro cell proliferation and laid the groundwork for decades of research in cell biology.

II. Elucidating the Metabolic and Physiological Roles

Following its establishment as a crucial nutrient for cultured cells, research throughout the latter half of the 20th century focused on delineating the specific metabolic functions of L-glutamine. It became clear that its roles extended far beyond being a simple building block for proteins.

Key Functions Identified:

-

Primary Energy Source: For rapidly dividing cells, such as enterocytes, lymphocytes, and macrophages, L-glutamine is a primary respiratory fuel, often utilized at rates similar to or greater than glucose.[1][7]

-

Nitrogen Transport: It is the most important non-toxic transporter of ammonia in the blood, playing a key role in inter-organ nitrogen exchange.[1][2]

-

Acid-Base Homeostasis: In the kidneys, the deamination of L-glutamine produces ammonium (NH₄⁺), which is crucial for buffering acids and maintaining systemic pH balance.[2][8]

-

Precursor for Biosynthesis: L-glutamine donates nitrogen atoms for the synthesis of a wide array of vital biomolecules, including purines and pyrimidines (for DNA and RNA), amino sugars, and the major intracellular antioxidant, glutathione (GSH).[1][9][10]

-

Anaplerosis: The carbon skeleton of L-glutamine can be converted to α-ketoglutarate, a key intermediate that replenishes the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis. This is particularly critical for cancer cells.[2][11]

III. The "Conditionally Essential" Paradigm

By the late 20th century, a new concept emerged from clinical observations and experimental models. While healthy individuals can synthesize sufficient L-glutamine to meet their needs (classifying it as a non-essential amino acid), its status changes dramatically under metabolic stress. During critical illness, severe injury, infection, or post-surgery, the body's demand for L-glutamine can outstrip its synthetic capacity.[12][13] This leads to a significant depletion of plasma and muscle glutamine stores, a state correlated with increased mortality.[12] This finding gave rise to the classification of L-glutamine as a "conditionally essential" amino acid , prompting numerous clinical trials to investigate the therapeutic benefits of glutamine supplementation in critically ill patients.[12][13]

IV. Glutamine in the 21st Century: A Signaling Molecule

More recent research has unveiled that L-glutamine is not just a metabolite but also a key signaling molecule that actively regulates complex cellular processes.

-

mTORC1 Pathway Regulation: L-glutamine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and autophagy.[14] Its influx into the cell signals nutrient availability, promoting anabolic processes.

-

Gene Expression: L-glutamine availability has been shown to regulate the expression of various genes, including those for heat shock proteins (HSPs), which protect cells from stress and injury.[8][10]

-

Immune Function: It is essential for the function of immune cells; for instance, it is required for lymphocyte proliferation, cytokine production, and macrophage phagocytic activities.[1][7]

-

Gut Health: L-glutamine is a primary fuel for intestinal cells and helps maintain the integrity of the gut barrier, potentially reducing translocation of bacteria and endotoxins.[15]

Quantitative Data Summary

The use of L-glutamine in research is characterized by specific concentrations and dosages that have been optimized for different experimental systems.

| Parameter | System / Condition | Typical Concentration / Dose | Reference(s) |

| Cell Culture Media | Standard Mammalian Cell Lines | 2 - 4 mM | |

| Ames' Medium | 0.5 mM | ||

| MCDB 131 Medium | 10 mM | ||

| Plasma Concentration | Healthy Fasting Human | ~500 - 800 µM | [1] |

| Whole Body Stores | Healthy 70 kg Human | ~70 - 80 g | [1] |

| Clinical Supplementation | Enteral (Oral/Tube) | ≥ 30 g/day | [12][13] |

| Parenteral (Intravenous) | > 0.25 - 0.30 g/kg/day | [12][13] | |

| Animal Studies | Diabetic Rat Model (Oral) | 500 - 1000 mg/kg | [16] |

| Diabetic Rat Model (Oral Dipeptide) | 400 mg/kg | [17] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in L-glutamine research.

Protocol 1: Induction of Type 1 Diabetes in Rats to Study L-Glutamine Effects

This protocol is widely used to investigate the protective effects of L-glutamine and its derivatives on diabetic complications.

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[16][17]

-

Induction of Diabetes:

-

Animals are fasted overnight (approx. 14 hours).[17]

-

A single intravenous or intraperitoneal injection of streptozotocin (STZ) is administered. A common dose is 60 mg/kg body weight, dissolved in a citrate buffer (pH 4.5).[16][17]

-

Control animals receive an injection of the citrate buffer vehicle only.

-

-

Confirmation of Diabetes:

-

Supplementation:

-

Diabetic animals are divided into groups. One group receives the vehicle (e.g., saline), and other groups receive L-glutamine supplementation via oral gavage.

-

A typical dose is 1000 mg/kg/day.[16] Another study used 248 mg/kg of L-glutamine to match the glutamine content in a 400 mg/kg dose of a glutamine dipeptide.[17]

-

-

Monitoring and Analysis:

-

Over a period of weeks to months (e.g., 30 days or 4 months), physiological parameters like body weight, food/water intake, blood glucose, and specific organ function (e.g., cardiac hemodynamics) are monitored.[16][17]

-

At the end of the study, tissues are collected for histological and biochemical analysis.

-

Protocol 2: Assessing Exercise-Induced Gastrointestinal Permeability

This experimental design is used to test whether L-glutamine supplementation can mitigate gut barrier dysfunction caused by intense physical stress.

-

Subjects and Design: The study uses a double-blind, placebo-controlled, crossover design. Human subjects participate in two trials, one with a glutamine supplement and one with a placebo, separated by a washout period (e.g., 4 weeks).[18]

-

Baseline Measurements: Before the trials, baseline data is collected, including maximal oxygen consumption (VO₂max) and baseline intestinal permeability.

-

Supplementation:

-

After an overnight fast, subjects report to the laboratory.

-

They ingest either an L-glutamine supplement (e.g., 0.9 g/kg of fat-free body mass) or a taste-matched placebo, dissolved in water.[18]

-

-

Exercise Protocol:

-

Approximately 30 minutes after ingestion, subjects begin a strenuous exercise protocol.

-

An example is running on a treadmill for 60 minutes at 70% of their VO₂max in a heated environment (e.g., 30°C) to induce stress.[18]

-

-

Permeability Assessment:

-

Intestinal permeability is measured using a sugar absorption test. After exercise, subjects ingest a solution containing two non-metabolizable sugars, such as lactulose and rhamnose.

-

Urine is collected for a specified period (e.g., 5 hours), and the ratio of lactulose to rhamnose (L:R) in the urine is determined. An increased L:R ratio indicates higher gut permeability.

-

-

Biomarker Analysis: Blood samples are collected at multiple time points (pre-exercise, post-exercise, and during recovery) to measure plasma glutamine levels, markers of inflammation (e.g., TNF-α), and markers of endotoxemia.[18]

Visualizations: Pathways and Workflows

Central L-Glutamine Metabolism

Caption: Overview of L-glutamine transport and its entry into central carbon metabolism.

L-Glutamine Regulation of the mTORC1 Signaling Pathway

Caption: Simplified schematic of L-glutamine activating the mTORC1 signaling cascade.

Experimental Workflow for Diabetes Induction Study

Caption: Workflow for a study on L-glutamine's effects in STZ-induced diabetic rats.

References

- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine - Wikipedia [en.wikipedia.org]

- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. codeage.com [codeage.com]

- 6. L-Glutamine - American Chemical Society [acs.org]

- 7. ovid.com [ovid.com]

- 8. Glutamine Randomized Studies in Early Life: The Unsolved Riddle of Experimental and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Emerging Role of l-Glutamine in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Clinical applications of L-glutamine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. examine.com [examine.com]

- 16. L-Glutamine Supplementation Prevents the Development of Experimental Diabetic Cardiomyopathy in Streptozotocin-Nicotinamide Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effects of acute oral glutamine supplementation on exercise-induced gastrointestinal permeability and heat shock protein expression in peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

DL-Glutamine as a Racemic Mixture: A Technical Guide for Researchers

Introduction

Glutamine, an α-amino acid, is a fundamental component in numerous biological processes, from protein synthesis to metabolic regulation.[1] Synthetically produced glutamine often results in a racemic mixture, designated as DL-glutamine, which contains equal parts of its two stereoisomers: L-glutamine and D-glutamine.[2][3] These enantiomers, being non-superimposable mirror images of each other, exhibit distinct biological activities and metabolic fates.[3] While L-glutamine is the biologically active and naturally occurring form in mammals, D-glutamine has minimal biological activity in these organisms but plays a significant role in the bacterial kingdom.[][5][6] This guide provides an in-depth technical overview of DL-glutamine, detailing the properties, biological significance, and metabolic pathways of its constituent enantiomers, along with relevant experimental protocols for its study.

Physicochemical Properties of Glutamine Enantiomers

The D- and L-enantiomers of glutamine share identical physical properties except for their interaction with plane-polarized light. Key physicochemical data are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀N₂O₃ | [1] |

| Molar Mass | 146.14 g/mol | [7][8] |

| Melting Point | ~185 °C (decomposes) | [1] |

| Water Solubility | Soluble | [1] |

| Acidity (pKa) | 2.2 (carboxyl), 9.1 (amino) | [1] |

| Chiral Rotation ([α]D) | L-Glutamine: +6.5º (H₂O, c=2) | [1] |

| D-Glutamine: - | ||

| PubChem CID | L-Glutamine: 5961; D-Glutamine: 738 (DL-Glutamine) | [8] |

Biological Significance and Stereospecificity

The biological roles of glutamine are highly stereospecific, with mammalian systems predominantly recognizing and utilizing the L-enantiomer.

L-Glutamine: The Biologically Active Isomer

L-glutamine is the most abundant free amino acid in human blood and plays a critical role in a multitude of physiological functions.[3][] It is considered a conditionally essential amino acid, meaning that during periods of intense metabolic stress, illness, or injury, the body's demand exceeds its synthetic capacity.[][9]

-

Protein Synthesis : As a proteinogenic amino acid, L-glutamine is a fundamental building block for protein synthesis, crucial for tissue growth and repair.[]

-

Metabolic Fuel : It is a primary respiratory fuel for rapidly dividing cells, including enterocytes and immune cells, through a process known as glutaminolysis.[10][11]

-

Nitrogen Transport : It serves as the principal carrier of nitrogen between tissues, playing a vital role in ammonia detoxification and maintaining nitrogen homeostasis.[][12]

-

Immune Function : L-glutamine is essential for the proliferation and function of immune cells such as lymphocytes and macrophages and can enhance phagocytosis by neutrophils.[10][12][13]

-

Gut Health : It is a key substrate for intestinal cells, helping to maintain the integrity of the gut mucosa and barrier function.[12]

-

Redox Homeostasis : L-glutamine-derived glutamate is a precursor for the synthesis of glutathione (GSH), the primary endogenous antioxidant, protecting cells from oxidative stress.[11]

D-Glutamine: Limited Role in Mammals, Key in Bacteria

In contrast to its L-counterpart, D-glutamine exhibits minimal biological activity in mammalian cells and is not typically utilized in their metabolic pathways.[][5]

-

Mammalian Metabolism : Mammalian cells lack the necessary enzymes, such as racemases, to interconvert D-glutamine to the usable L-form.[5] Consequently, D-glutamine is not incorporated into proteins or significantly metabolized.[5]

-

Bacterial Metabolism : D-glutamine is a crucial component for many bacteria. It serves as a precursor for D-glutamate, an essential building block for the synthesis of the peptidoglycan cell wall.[5] This metabolic distinction makes D-glutamine a target for developing strategies to image or inhibit bacterial infections.[5]

Comparative Biological Activity

| Feature | L-Glutamine | D-Glutamine |

| Role in Mammalian Protein Synthesis | Essential Building Block | Not Incorporated |

| Primary Metabolic Fate in Mammals | Energy source (glutaminolysis), precursor for nucleotides and GSH | Largely unutilized; may be converted to D-pyroglutamate[5] |

| Role in Mammalian Immune System | Critical for lymphocyte proliferation and function[10][12] | Minimal to no direct role |

| Utilization by Bacteria | Utilized in various metabolic pathways | Essential for cell wall synthesis[5] |

| Natural Abundance in Humans | Most abundant free amino acid[] | Rare, found in trace amounts |

Metabolic and Signaling Pathways

The metabolic and signaling pathways involving glutamine are stereospecific, primarily revolving around L-glutamine in mammalian cells.

L-Glutamine Metabolism (Glutaminolysis)

Glutaminolysis is a key metabolic pathway that allows cells to utilize glutamine as a source of carbon and nitrogen. It begins with the uptake of L-glutamine and its conversion to the TCA cycle intermediate α-ketoglutarate (α-KG).[11] This process is particularly upregulated in rapidly proliferating cells, such as cancer cells.[11]

Caption: L-Glutamine Metabolism (Glutaminolysis) in Mammalian Cells.

D-Glutamine Metabolism: A Tale of Two Kingdoms

The metabolic fate of D-glutamine starkly differs between mammalian and bacterial cells, a distinction that holds significant potential for therapeutic and diagnostic applications.

Caption: Comparative metabolism of D-Glutamine in mammalian vs. bacterial cells.

L-Glutamine-Dependent mTORC1 Signaling

L-Glutamine plays a crucial role in activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. It facilitates the import of essential amino acids like leucine, which is a potent activator of mTORC1.[11]

Caption: L-Glutamine facilitates Leucine uptake to activate mTORC1 signaling.

Applications in Research and Drug Development

The distinct properties of L- and D-glutamine have led to their use in a variety of research and clinical applications.

-

Cell Culture : L-glutamine is a standard and essential supplement in most cell culture media, providing energy and biosynthetic precursors for optimal cell growth.[]

-

Clinical Nutrition : L-glutamine supplementation is used in clinical settings to support patients under significant metabolic stress, such as those with critical illness, burns, or post-surgery, to improve gut barrier function and immune response.[9]

-

Cancer Therapy : The high dependence of many cancer cells on glutamine metabolism ("glutamine addiction") has made glutaminolysis a promising target for cancer drug development.[11] Inhibitors of the enzyme glutaminase (GLS) are in clinical trials.

-

Bacterial Infection Imaging : The specific uptake of D-amino acids by bacteria allows for the development of imaging agents. Radiolabeled D-glutamine can be used to non-invasively detect and differentiate bacterial infections from sterile inflammation.[5]

Key Experimental Protocols

Investigating the roles of DL-glutamine and its individual enantiomers requires specialized analytical and experimental techniques.

Protocol: Enantiomeric Separation of DL-Glutamine by HPLC-MS/MS

This protocol describes a method for separating and quantifying D- and L-glutamine from a racemic mixture or biological sample.

-

Objective : To achieve baseline separation of D- and L-glutamine for accurate quantification.

-

Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[14]

-

Chromatographic Conditions :

-

Chiral Column : A chiral stationary phase is required. Example: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).[14]

-

Mobile Phase : An isocratic mixture of n-Hexane (containing 0.1% acetic acid) and ethanol (e.g., 75:25, v/v).[14] The exact ratio may require optimization.

-

Flow Rate : 0.6 mL/min.[14]

-

Column Temperature : 25-30 °C.

-

-

Mass Spectrometry Conditions :

-

Ionization Source : Electrospray Ionization (ESI), typically in negative ion mode.[14]

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

Glutamine (D and L): Precursor ion [M-H]⁻ at m/z 145.06 -> Product ion (e.g., m/z 127.05).

-

Internal Standard (IS): A stable isotope-labeled glutamine (e.g., L-Glutamine-¹³C₅,¹⁵N₂) is recommended for robust quantification.

-

-

-

Sample Preparation :

-

Plasma/Serum : Deproteinize by adding a 3-fold volume of ice-cold acetonitrile or methanol, vortex, and centrifuge at >10,000 x g for 10 min at 4°C. Collect the supernatant.

-

Cell Lysates : Scrape cells in 80% methanol on dry ice, vortex, and centrifuge to pellet debris. Collect the supernatant.

-

Final Step : Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase before injection.

-

-

Data Analysis : Construct calibration curves for each enantiomer using standards of known concentrations. Quantify the amount of D- and L-glutamine in samples by comparing their peak areas to the standard curves, normalized to the internal standard.

Protocol: Cellular Glutamine Uptake Assay

This protocol outlines a method to measure the rate of glutamine uptake into adherent cells using a colorimetric or fluorometric assay kit.

-

Objective : To quantify the consumption of glutamine from the culture medium by cells over a specific time period.

-

Materials :

-

Adherent cells of interest.

-

Complete culture medium and glutamine-free medium.

-

Commercial Glutamine Assay Kit (Colorimetric/Fluorometric, e.g., Abcam ab197011 or similar).[15]

-

Phosphate-Buffered Saline (PBS).

-

Multi-well cell culture plates (e.g., 24-well).

-

-

Procedure :

-

Cell Seeding : Seed cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of the assay. Allow cells to adhere and grow overnight.

-

Starvation (Optional but Recommended) : Gently wash cells twice with warm PBS. Add glutamine-free medium and incubate for 1-2 hours to deplete intracellular stores.

-

Uptake Initiation : Remove the starvation medium. Add a defined volume of fresh medium containing a known concentration of L-glutamine (e.g., 2 mM) to each well. This is T₀.

-

Sample Collection :

-

Immediately collect an aliquot of the medium from a set of "T₀" wells. This measures the initial glutamine concentration.

-

Incubate the plate at 37°C. At subsequent time points (e.g., T = 1, 2, 4, 6 hours), collect aliquots of the medium from different sets of wells.

-

-

Cell Number Normalization : After the final time point, wash the cells with PBS and lyse them. Determine the total protein concentration in each well using a BCA or Bradford assay for normalization.

-

Glutamine Quantification : Measure the glutamine concentration in the collected media aliquots according to the manufacturer's protocol for the chosen assay kit.[15] The principle often involves an enzymatic reaction that converts glutamine to glutamate, which then generates a detectable signal (color or fluorescence).[16]

-

-

Data Analysis :

-

Calculate the amount of glutamine consumed at each time point (Concentration at T₀ - Concentration at Tₓ).

-

Normalize the glutamine consumption to the total protein amount in the corresponding well.

-

The uptake rate can be expressed as nmol of glutamine / mg protein / hour.

-

Protocol: ¹³C Stable Isotope Tracing of Glutamine Metabolism

This protocol uses ¹³C-labeled L-glutamine to trace its metabolic fate through central carbon metabolism.

-

Objective : To determine the relative contribution of glutamine carbons to downstream metabolic pathways, such as the TCA cycle.

-

Materials :

-

Cells of interest.

-

Glutamine-free culture medium (e.g., DMEM).

-

[U-¹³C₅]-L-glutamine (uniformly labeled with ¹³C).

-

Methanol, Chloroform, Water (for extraction).

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Procedure (Workflow Diagram Below) :

-

Cell Culture : Culture cells to ~80% confluency.

-

Labeling : Replace the standard medium with glutamine-free medium supplemented with a physiological concentration of [U-¹³C₅]-L-glutamine (e.g., 2-4 mM).

-

Incubation : Incubate cells for a time course sufficient to achieve isotopic steady-state in the metabolites of interest (typically 6-24 hours, requires optimization).

-

Metabolite Extraction :

-

Rapidly aspirate the medium and wash the cells with ice-cold saline.

-

Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water) to the plate to quench all enzymatic activity.

-

Scrape the cells, collect the cell lysate/solvent mixture, and transfer to a microfuge tube.

-

Perform a phase separation (e.g., by adding chloroform and water) to separate polar metabolites (aqueous phase) from lipids (organic phase).

-

-

Sample Analysis :

-

Evaporate the polar metabolite fraction to dryness.

-

Derivatize the sample if using GC-MS (e.g., silylation) to make metabolites volatile.

-

Analyze the sample by GC-MS or LC-MS to determine the mass isotopologue distributions (MIDs) of key metabolites (e.g., glutamate, citrate, malate, aspartate).

-

-

-

Data Analysis :

-

Correct the raw MID data for the natural abundance of ¹³C.

-

Analyze the labeling patterns. For example, glutamine entering the TCA cycle via α-KG will produce M+5 glutamate and M+4 citrate (after one turn of the cycle).

-

Metabolic flux analysis (MFA) software can be used to model the data and quantify the relative rates of different metabolic pathways.

-

Caption: Experimental workflow for ¹³C stable isotope tracing of glutamine metabolism.

References

- 1. Glutamine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. differencebetween.com [differencebetween.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the Difference Between L-glutamine vs Glutamine? [fitbudd.com]

- 7. mdpi.com [mdpi.com]

- 8. DL-Glutamine | C5H10N2O3 | CID 738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Clinical applications of L-glutamine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. selleckchem.com [selleckchem.com]

- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 15. Glutamine uptake assay [bio-protocol.org]

- 16. cellbiolabs.com [cellbiolabs.com]

An In-depth Technical Guide to the Stereoisomers of Glutamine for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine, the most abundant free amino acid in the human body, is a cornerstone of numerous physiological processes, ranging from protein synthesis and nitrogen transport to immune function and intestinal health.[1][2] As a chiral molecule, glutamine exists in two stereoisomeric forms: L-glutamine and D-glutamine. While often overlooked, the stereochemistry of glutamine plays a pivotal role in its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the stereoisomers of glutamine, with a focus on their distinct biochemical properties, metabolic pathways, and analytical separation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of glutamine stereochemistry and its implications in health and disease.

Physicochemical and Biological Properties of Glutamine Stereoisomers

L-glutamine is the naturally occurring and biologically active enantiomer in mammals, participating extensively in cellular metabolism.[3] In contrast, D-glutamine is not utilized by mammalian cells but is an essential component of the peptidoglycan cell wall in various bacteria.[4] This stark difference in biological function underscores the stereospecificity of the enzymes and transporters that interact with glutamine.

Quantitative Data on Glutamine Stereoisomers

The following tables summarize key quantitative data related to the abundance, metabolism, and pharmacokinetics of glutamine stereoisomers.

Table 1: Concentration of L-Glutamine in Human Tissues and Fluids

| Tissue/Fluid | Concentration | Reference |

| Plasma | 500 - 800 µmol/L | [1] |

| Skeletal Muscle | 30-fold higher than plasma | [1] |

| Liver | 40% - 60% of total amino acid pool | [1] |

| Brain | - | [5] |

| Intestine | - | [2] |

| Lungs | - | [6] |

| Adipose Tissue | - | [6] |

Note: Specific concentration values for all tissues are not consistently reported across the literature, but their significant role in glutamine metabolism is well-established.

Table 2: Kinetic Parameters of Enzymes Involved in L-Glutamine Metabolism

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference |

| Glutaminase (GAC isoform) | L-Glutamine | Human | 5.6 mM | 0.09 mM/min | [7] |

| Glutaminase | L-Glutamine | Hypocrea jecorina | 0.491 mM | 13.86 U/L | [8] |

| Glutaminase | L-Glutamine | Penicillium brevicompactum | 2.62 mM | 10.20 U/ml | [9] |

| Glutamine Synthetase | L-Glutamine | Clarias batrachus (brain) | 50 mM | - | [10] |

Note: There is a lack of reported kinetic data for D-glutamine with mammalian glutaminases, supporting the evidence that it is not a substrate for these enzymes.[4]

Table 3: Pharmacokinetic Parameters of Oral L-Glutamine in Humans

| Parameter | Value | Conditions | Reference |

| Tmax | 30 minutes | Single dose | [11] |

| Half-life (t1/2) | ~1 hour | - | [11] |

| Volume of Distribution | 200 mL/kg | Intravenous bolus | [11] |

Note: Pharmacokinetic studies on D-glutamine in humans are not available due to its lack of metabolic activity in mammals.

Table 4: Binding Affinity of L-Glutamine

| Binding Partner | Ligand | Dissociation Constant (Kd) | Context | Reference |

| Glutamine Riboswitch | L-Glutamine | 117 µM - 575 µM | RNA-based regulation in cyanobacteria | [12] |

Note: While L-glutamine is a key metabolite, its direct, high-affinity binding to specific mammalian protein receptors in a manner analogous to drug-receptor interactions is not well-documented in the literature. Its effects are primarily mediated through its roles in various metabolic pathways.

Metabolic and Signaling Pathways

The metabolic fates of L-glutamine and D-glutamine are distinctly different, reflecting their divergent roles in mammalian and bacterial physiology.

L-Glutamine Metabolism and Signaling in Mammalian Cells

L-glutamine is a pleiotropic molecule that participates in a multitude of metabolic and signaling pathways crucial for cell survival, proliferation, and function.

L-glutamine serves as a primary respiratory fuel for rapidly dividing cells, a nitrogen donor for the synthesis of nucleotides and other amino acids, and a carbon source for replenishing the tricarboxylic acid (TCA) cycle.[13] The initial and rate-limiting step in glutamine catabolism is its conversion to glutamate and ammonia, a reaction catalyzed by the enzyme glutaminase.[14]

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and metabolism. L-glutamine plays a critical role in the activation of mTORC1. It is transported into the cell and can promote the uptake of other amino acids, such as leucine, which are potent activators of mTORC1. Furthermore, the metabolism of glutamine to α-ketoglutarate is essential for the Rag GTPase-dependent activation of mTORC1.

L-Glutamine and mTORC1 Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. L-glutamine has been shown to influence the MAPK/ERK pathway. It can induce an increase in intracellular calcium, which in turn activates the Ras/c-Raf/MEK/ERK cascade. This activation can lead to the induction of MAPK Phosphatase-1 (MKP-1), which has anti-inflammatory effects.

L-Glutamine and MAPK/ERK Signaling

D-Glutamine Metabolism in Bacteria

In stark contrast to its inert nature in mammals, D-glutamine is a vital precursor for the synthesis of peptidoglycan, the major component of the bacterial cell wall. This metabolic pathway is a key target for the development of novel antimicrobial agents. D-glutamine is converted to D-glutamate, which is then incorporated into the pentapeptide side chain of the peptidoglycan monomer.

D-Glutamine in Bacterial Peptidoglycan Synthesis

Experimental Protocols for Stereoisomer Analysis

The accurate separation and quantification of glutamine stereoisomers are essential for research and quality control, particularly in the context of dietary supplements and pharmaceutical preparations. Two powerful analytical techniques for this purpose are Micellar Electrokinetic Chromatography (MEKC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Protocol 1: Chiral Separation of Glutamine Enantiomers by MEKC

This protocol is based on the indirect separation of glutamine enantiomers after derivatization with a chiral reagent.[15]

1. Materials and Reagents:

-

DL-Glutamine standard and samples

-

(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC)

-

Sodium dodecyl sulfate (SDS)

-

Sodium borate buffer (e.g., 5 mM, pH 9.2)

-

Acetonitrile

-

Deionized water

-

Capillary electrophoresis system with UV or laser-induced fluorescence detector

-

Fused-silica capillary (e.g., 50 µm i.d.)

2. Derivatization Procedure:

-

Prepare stock solutions of DL-glutamine and FLEC in an appropriate solvent (e.g., acetone).

-

In a microcentrifuge tube, mix the glutamine solution with an excess of FLEC solution.

-

Add borate buffer to raise the pH and initiate the derivatization reaction.

-

Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 15 minutes).

-

Quench the reaction by adding a primary amine solution (e.g., glycine).

3. MEKC Analysis:

-

Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and then the running buffer.

-

Running Buffer (Background Electrolyte - BGE): Prepare a buffer containing sodium borate, SDS (e.g., 25 mM), and an organic modifier like acetonitrile (e.g., 10-15% v/v).

-

Sample Injection: Inject the derivatized sample into the capillary using pressure or voltage.

-

Separation: Apply a high voltage (e.g., 25 kV) across the capillary. The diastereomeric FLEC-derivatized glutamine enantiomers will separate based on their differential partitioning into the SDS micelles.

-

Detection: Monitor the separation at an appropriate wavelength (e.g., 260 nm for UV detection or using laser-induced fluorescence for higher sensitivity).

4. Data Analysis:

-

Identify the peaks corresponding to the D- and L-glutamine diastereomers based on their migration times.

-

Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve prepared with known concentrations of the standards.

MEKC Experimental Workflow

Protocol 2: Chiral Separation of Acetyl-Glutamine Enantiomers by HPLC-MS

This protocol describes a method for the simultaneous separation and determination of acetyl-L-glutamine and acetyl-D-glutamine.[16]

1. Materials and Reagents:

-

Acetyl-DL-glutamine standard and samples

-

Internal standard (IS), e.g., aspirin

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Acetic acid

-

HPLC-MS system (e.g., coupled to an ion trap or triple quadrupole mass spectrometer)

-

Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm)

2. Sample Preparation:

-

Prepare stock solutions of acetyl-DL-glutamine and the internal standard in a suitable solvent.

-

For plasma samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

3. HPLC-MS Analysis:

-

Mobile Phase: Prepare a mobile phase of n-hexane (containing 0.1% acetic acid) and ethanol in a specified ratio (e.g., 75:25, v/v).

-

Chromatographic Conditions:

-

Flow rate: 0.6 mL/min

-

Column temperature: 30 °C

-

Injection volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization mode: Electrospray ionization (ESI) in negative mode.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Monitor the deprotonated molecular ions [M-H]⁻ for the acetyl-glutamine enantiomers and the internal standard.

-

4. Data Analysis:

-

Identify the peaks for acetyl-L-glutamine, acetyl-D-glutamine, and the internal standard based on their retention times and mass-to-charge ratios.

-

Construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration of the standards.

-

Determine the concentration of each enantiomer in the samples from the calibration curve.

HPLC-MS Experimental Workflow

Implications for Drug Development and Research

The distinct biological roles of L- and D-glutamine have significant implications for drug development and scientific research.

-

Drug Design and Stereospecificity: For any therapeutic agent that targets glutamine metabolism, understanding the stereospecificity of the target enzyme or transporter is paramount. Developing inhibitors or modulators that are specific to either the mammalian or bacterial pathways can lead to more targeted therapies with fewer off-target effects.

-

Antimicrobial Drug Development: The unique role of D-glutamine in bacterial cell wall synthesis makes this pathway an attractive target for the development of novel antibiotics. Inhibitors of the enzymes involved in D-glutamine metabolism could represent a new class of antibacterial drugs.

-

Nutraceuticals and Dietary Supplements: The quality control of L-glutamine supplements is crucial to ensure the absence of the D-enantiomer, which is not biologically active in humans. The analytical methods described in this guide are essential for ensuring the purity and efficacy of these products.

-

Metabolic Studies: The ability to separate and quantify glutamine stereoisomers is critical for studies investigating glutamine metabolism in various physiological and pathological states. This can provide insights into the role of glutamine in diseases such as cancer, inflammatory bowel disease, and infectious diseases.

Conclusion

The stereoisomers of glutamine, L-glutamine and D-glutamine, exhibit profoundly different biological activities and metabolic fates. While L-glutamine is a central player in mammalian metabolism and signaling, D-glutamine is primarily relevant in the context of bacterial physiology. A thorough understanding of their distinct properties, supported by robust quantitative data and precise analytical methodologies, is essential for advancing research and development in fields ranging from clinical nutrition to infectious disease and oncology. This guide provides a foundational resource for scientists and professionals working to unravel the complexities of glutamine stereochemistry and harness this knowledge for therapeutic and scientific innovation.

References

- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Roles of Glutamine in the Intestine and Its Implication in Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glutamine - Military Strategies for Sustainment of Nutrition and Immune Function in the Field - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Regulation of glutaminase activity and glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic characterization and regulation of purified glutamine synthetase from brain of Clarias batrachus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of amino acids by micellar EKC: Recent advances in method development and novel applications to different matrices | Semantic Scholar [semanticscholar.org]

- 12. Structural and Dynamic Basis for Low Affinity-High Selectivity Binding of L-glutamine by the Glutamine Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamine - Wikipedia [en.wikipedia.org]

- 14. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 15. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation and determination of acetyl-glutamine enantiomers by HPLC–MS and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of DL-Glutamine in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamine, the most abundant amino acid in the human body, is a critical nutrient for cellular metabolism, particularly in rapidly proliferating cells such as cancer cells and immune cells. Commercially, glutamine is often supplied as a racemic mixture, DL-glutamine. This technical guide provides a comprehensive overview of the distinct roles of the L- and D-isomers of glutamine in cellular metabolism. While L-glutamine is a key player in a multitude of metabolic pathways, including energy production, biosynthesis, and cellular signaling, evidence strongly suggests that D-glutamine is largely metabolically inert in mammalian cells. This guide will delve into the metabolic fate of L-glutamine, the current understanding of D-glutamine's limited cellular activity, and the practical implications for researchers utilizing DL-glutamine in their experimental systems.

Introduction: The Two Faces of Glutamine

Glutamine exists as two stereoisomers, L-glutamine and D-glutamine, which are non-superimposable mirror images of each other. In biological systems, the L-isomers of amino acids are predominantly used for protein synthesis and other metabolic functions.[1] This guide will elucidate the well-established, multifaceted role of L-glutamine and contrast it with the largely unutilized D-glutamine in mammalian cellular metabolism. Understanding this distinction is paramount for the accurate design and interpretation of experiments in cell culture and drug development.

The Central Role of L-Glutamine in Cellular Metabolism

L-glutamine is a versatile molecule that participates in a wide array of metabolic and signaling pathways essential for cell survival, proliferation, and function.[2][3]

Glutaminolysis: Fueling the Cell

A primary metabolic fate of L-glutamine is its conversion to α-ketoglutarate (α-KG), a key intermediate of the tricarboxylic acid (TCA) cycle, through a process known as glutaminolysis.[4][5] This pathway is crucial for cellular energy production and providing precursors for biosynthesis.

The initial steps of glutaminolysis occur in the mitochondria:

-

Glutamine to Glutamate: L-glutamine is transported into the mitochondria and converted to L-glutamate and ammonia by the enzyme glutaminase (GLS).[5]

-

Glutamate to α-Ketoglutarate: L-glutamate is then converted to α-KG by either glutamate dehydrogenase (GDH) or various transaminases.[5]

α-KG enters the TCA cycle to generate ATP and reducing equivalents (NADH and FADH2).[4]

Biosynthetic Roles of L-Glutamine

Beyond its role as an energy source, L-glutamine is a critical nitrogen and carbon donor for the synthesis of numerous essential biomolecules.[2]

-

Nucleotide Synthesis: The amide nitrogen of L-glutamine is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[2]

-

Amino Acid Synthesis: L-glutamine contributes to the synthesis of other non-essential amino acids, such as proline and aspartate.[6]

-

Glutathione Synthesis: L-glutamate derived from L-glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[4]

L-Glutamine and mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. L-glutamine plays a significant role in the activation of mTOR complex 1 (mTORC1).[7] Leucine entry into the cell, a potent mTORC1 activator, is coupled to glutamine efflux through the SLC7A5/LAT1 transporter.[4] Furthermore, glutamine-derived α-KG is involved in the recruitment of mTORC1 to the lysosome for its activation.[8]

The Metabolic Fate of D-Glutamine in Mammalian Cells

In stark contrast to its L-isomer, D-glutamine is generally considered to be poorly utilized by mammalian cells.[9] This is primarily due to the high stereospecificity of the enzymes and transporters involved in glutamine metabolism.

Lack of Metabolic Conversion

Mammalian cells lack the necessary enzymes, such as D-amino acid racemases, to convert D-glutamine to L-glutamine.[9] Consequently, D-glutamine cannot readily enter the metabolic pathways described for L-glutamine.

Limited Cellular Uptake and Metabolism

Studies have shown that the uptake of D-glutamine by mammalian cells is significantly lower than that of L-glutamine.[9] The primary enzyme responsible for the first step of glutaminolysis, glutaminase, exhibits a strict selectivity for the L-isomer.[10] Similarly, D-amino acid oxidase (DAAO), an enzyme that can degrade some D-amino acids, is not active towards acidic D-amino acids like D-glutamate, which would be the product of D-glutamine deamination.[11][12][13]

While one study noted that the downstream metabolite of D-glutamine, D-pyroglutamate, has been identified as a biomarker for heart failure, the physiological relevance and the metabolic pathway leading to its formation remain largely uncharacterized and are likely minor.[9]

Implications of Using DL-Glutamine in Research

The use of a DL-glutamine racemic mixture in cell culture or other experimental systems has a critical implication: only 50% of the supplemented glutamine is metabolically available to the cells. This can lead to unintended experimental variables and misinterpretation of results. For a desired concentration of metabolically active glutamine, the concentration of DL-glutamine in the medium must be doubled.

Quantitative Data on L-Glutamine Metabolism

The following tables summarize quantitative data related to L-glutamine's role in cellular metabolism. Direct comparative data for DL-glutamine is scarce due to the metabolic inertness of the D-isomer.

Table 1: L-Glutamine Concentrations in Cell Culture Media

| Medium | Typical L-Glutamine Concentration (mM) |

| Ames' Medium | 0.5 |

| DMEM/F12 Nutrient Mixture | 2.5 |

| Serum-Free/Protein Free Hybridoma Medium | 2.7 |

| DMEM, GMEM, IMDM, H-Y Medium | 4.0 |

| MCDB Media 131 | 10.0 |

Data sourced from various cell culture media formulations.[14][15]

Table 2: Effects of L-Glutamine on Lymphocyte Proliferation

| L-Glutamine Concentration (mM) | Proliferation Index (relative to no glutamine) |

| 0 | 1.0 |

| 0.6 | 3.0 |

Data adapted from a study on phytohaemagglutinin (PHA)-stimulated human lymphocytes.[16]

Table 3: L-Glutamine Consumption Rates in Different Cell Lines

| Cell Line | L-Glutamine Consumption Rate (pmol/cell/day) |

| Chinese Hamster Ovary (CHO) - Reference | ~1.5 |

| CHO - Dipeptide-supplemented (GY) | ~1.2 |

| CHO - Dipeptide-supplemented (PY) | ~1.0 |

| CHO - Dipeptide-supplemented (YV) | ~0.8 |

Data represents uptake and is shown as negative values in the source. Adapted from a study on CHO cells supplemented with different dipeptides.[17]

Experimental Protocols

Metabolic Flux Analysis using 13C-labeled L-Glutamine

Metabolic flux analysis (MFA) with stable isotope tracers is a powerful technique to quantify the flow of metabolites through metabolic pathways.

-

Cell Culture: Culture cells in a defined medium.

-

Isotope Labeling: Replace the standard medium with a medium containing a 13C-labeled L-glutamine tracer (e.g., [U-13C5]-L-glutamine) for a specified duration to allow for isotopic steady-state labeling of intracellular metabolites.

-

Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the isotopic enrichment of key metabolites (e.g., TCA cycle intermediates, amino acids, glutathione) using liquid chromatography-mass spectrometry (LC-MS/MS).[18]

-

Flux Calculation: Use computational models to calculate the metabolic fluxes based on the labeling patterns of the metabolites.

Cell Proliferation Assay

This assay measures the effect of glutamine on cell growth.

-

Cell Seeding: Seed cells in a multi-well plate at a low density.

-

Treatment: Culture cells in media containing varying concentrations of L-glutamine or DL-glutamine.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Quantification: Determine cell viability and/or proliferation using methods such as:

-

Trypan Blue Exclusion: Count viable cells using a hemocytometer.

-

MTT or WST-1 Assay: Measure metabolic activity as an indicator of cell viability.

-

EdU Incorporation Assay: Measure DNA synthesis as a marker of proliferation.[19]

-

Western Blotting for mTOR Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.

-

Cell Lysis: Lyse cells under different glutamine conditions to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for phosphorylated and total forms of mTOR pathway proteins (e.g., p-mTOR, mTOR, p-S6K, S6K).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

References

- 1. What is the Difference Between L-glutamine vs Glutamine? [fitbudd.com]

- 2. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 5. bosterbio.com [bosterbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Item - The role of glutamine in the regulation of mTOR signalling in pancreatic β-cells - University of Leicester - Figshare [figshare.le.ac.uk]

- 8. Starve Cancer Cells of Glutamine: Break the Spell or Make a Hungry Monster? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assays of D-amino acid oxidases [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 13. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 14. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 15. khimexpert.com [khimexpert.com]

- 16. Lymphocyte proliferation modulated by glutamine: involved in the endogenous redox reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Enantiomer Within: A Technical Guide to the Natural Occurrence and Function of D-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered anomalies in the L-chiral world of higher organisms, D-isomers of amino acids are now recognized as crucial signaling molecules and biomarkers with profound physiological relevance. This technical guide provides an in-depth exploration of the natural occurrence, metabolic pathways, and functional roles of D-amino acids in organisms ranging from bacteria to mammals. We present a comprehensive overview of current quantitative data, detailed experimental protocols for their analysis, and visual representations of their key signaling pathways to serve as a vital resource for researchers in neuroscience, endocrinology, microbiology, and drug development.

Introduction: The Emerging Significance of D-Amino Acids

While L-amino acids are the canonical building blocks of proteins, their chiral counterparts, D-amino acids, are not merely biological curiosities. In bacteria, D-amino acids are fundamental components of the peptidoglycan cell wall, contributing to its structural integrity and resistance to proteases.[1][2] In mammals, specific D-amino acids, notably D-serine and D-aspartate, have been identified as key players in the central nervous system and endocrine systems.[2][3][4] Their presence and concentration are tightly regulated by stereospecific enzymes: amino acid racemases that catalyze their synthesis from L-isomers, and D-amino acid oxidases (DAAO) that mediate their degradation.[3][4][5] Dysregulation of D-amino acid metabolism has been implicated in a range of pathologies, including neurological disorders and kidney disease, making these molecules promising targets for novel therapeutics and valuable biomarkers.[2]

Quantitative Distribution of D-Amino Acids

The concentration of D-amino acids varies significantly across different organisms and tissues. The following tables summarize the reported quantitative data for key D-amino acids in mammalian and bacterial systems.

Table 1: D-Amino Acid Concentrations in Mammalian Tissues

| D-Amino Acid | Tissue/Region | Species | Concentration (nmol/g or µM) | Reference(s) |

| D-Serine | Cerebral Cortex | Human | 80 - 150 nmol/g | [6] |

| Hippocampus | Mouse | ~10-20 µM | [7] | |

| Striatum | Rat | High levels detected | [8] | |

| D-Aspartate | Adenohypophysis | Rat | 78 ± 12 nmol/g | [9] |

| Hypothalamus | Rat | 55 ± 9 nmol/g | [9] | |

| Testis | Rat | 109 ± 8 nmol/g | [10] | |

| Pineal Gland | Rat | High levels detected | [5] | |

| Adrenal Gland | Rat | High levels detected | [5] | |

| D-Glutamine | Cortex | Mouse | High values detected | [7] |

| D-Leucine | Cortex | Mouse | Low values detected | [7] |

| D-Isoleucine | Hippocampus | Mouse | Low values detected | [7] |

Table 2: D-Amino Acid Occurrence in Bacteria

| D-Amino Acid | Bacterial Species/Context | Role/Location | Reference(s) |

| D-Alanine | Most eubacteria | Peptidoglycan cell wall component | [1][11][12] |

| D-Glutamate | Most eubacteria | Peptidoglycan cell wall component | [1][11][12] |

| D-Aspartate | Lactococcus, Enterococcus | Peptidoglycan cell wall component | [2] |

| D-Serine | Vancomycin-resistant Staphylococcus aureus | Peptidoglycan cell wall component | [2] |

| D-Methionine | Diverse phyla | Released to regulate cell wall remodeling and biofilm dispersal | [12] |

| D-Leucine | Diverse phyla | Released to regulate cell wall remodeling and biofilm dispersal | [12] |

| D-Tyrosine | Diverse phyla | Released to regulate cell wall remodeling and biofilm dispersal | [2] |

| D-Phenylalanine | Diverse phyla | Released to regulate cell wall remodeling and biofilm dispersal | [2] |

Key Signaling Pathways Involving D-Amino Acids

D-Serine as a Co-agonist of the NMDA Receptor

D-serine is a crucial neuromodulator that acts as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[13][14][15] Its synthesis, release, and degradation are tightly controlled, primarily within the tripartite synapse.

D-Aspartate in Neurogenesis and Endocrine Regulation